molecular formula C7H6Br2FNO B8135688 4,6-Dibromo-3-fluoro-2-methoxyaniline

4,6-Dibromo-3-fluoro-2-methoxyaniline

Cat. No.: B8135688
M. Wt: 298.93 g/mol
InChI Key: UZYZUPZOPLRFHD-UHFFFAOYSA-N
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Description

4,6-Dibromo-3-fluoro-2-methoxyaniline: is an organic compound with the molecular formula C7H6Br2FNO . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-3-fluoro-2-methoxyaniline typically involves multi-step organic reactions. One common method includes the bromination of 3-fluoro-2-methoxyaniline, followed by further bromination at specific positions on the benzene ring. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dibromo-3-fluoro-2-methoxyaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4,6-Dibromo-3-fluoro-2-methoxyaniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,6-Dibromo-3-fluoro-2-methoxyaniline depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form new compounds. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would vary based on the context of its use .

Comparison with Similar Compounds

  • 4,5-Dibromo-2-fluoro-3-methoxyaniline
  • 4,6-Dibromo-2-fluoroaniline
  • 3,5-Dibromo-4-fluoroaniline

Comparison: 4,6-Dibromo-3-fluoro-2-methoxyaniline is unique due to the specific positions of the bromine, fluorine, and methoxy groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the methoxy group can influence the electron density on the benzene ring, affecting its reactivity in substitution and coupling reactions .

Properties

IUPAC Name

4,6-dibromo-3-fluoro-2-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2FNO/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYZUPZOPLRFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)Br)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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